1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

EGFR Kinase Inhibition Structure-Activity Relationship

This 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivative (Compound 22/BDBM3021) is a potent, highly selective EGFR kinase inhibitor (IC50=7 nM; >1,400-fold selectivity over v-Abl and c-Src). Unlike the meta-methoxy analog (Compound 21), it spares CDK1/Cyclin B, eliminating confounding phenotypes in EGFR-focused signaling studies. With an EGF-stimulated cellular tyrosine phosphorylation IC50 below 50 nM and >200-fold selectivity over PDGFR, it is the preferred EGFR-selective control for phosphoproteomics, pathway reconstitution, and medicinal chemistry benchmarking. Insist on authenticated material to ensure experimental reproducibility.

Molecular Formula C19H16ClN5O
Molecular Weight 365.8 g/mol
Cat. No. B11207223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H16ClN5O
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN5O/c1-26-16-7-5-13(6-8-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-4-2-3-14(20)9-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)
InChIKeyXWUPVQOBOFSSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A High-Potency EGFR Kinase Inhibitor Tool Compound for Oncology Research


1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also designated as compound 22 or BDBM3021) is a 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine derivative [1]. This compound belongs to a well-characterized class of ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. It emerged from a pharmacophore-guided optimization program at Novartis that yielded several derivatives with sub-10 nM biochemical potency against EGFR [1]. The compound is used exclusively as a research tool to probe EGFR-dependent signaling pathways and is not approved for therapeutic use.

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Why In-Class Substitution Is Not Advisable Without Direct Comparative Data


Within the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine class, even minor positional modifications of the benzyl substituent—such as moving the methoxy group from the para to the meta position—can alter the inhibitor's kinase selectivity profile and cellular activity [1][2]. Although the para-methoxy (compound 22) and meta-methoxy (compound 21) analogs exhibit similar biochemical EGFR IC50 values (7 nM vs. 8 nM), their divergent activity against off-target kinases such as CDK1/Cyclin B and c-Src documented in the original pharmacological profiling underscores the risk of assuming functional interchangeability [2]. Generic substitution without rigorous head-to-head selectivity and cellular profiling data can therefore compromise experimental reproducibility in EGFR-focused research programs.

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence vs. Closest Analogs


EGFR Biochemical Potency of 1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Meta-Methoxy Analog (Compound 21)

In a head-to-head biochemical panel, the para-methoxybenzyl derivative (target compound, designated compound 22) inhibited EGFR tyrosine kinase with an IC50 of 7 nM, compared to 8 nM for its closest structural analog, the meta-methoxybenzyl derivative (compound 21) [1][2]. Both compounds were tested under identical assay conditions in a radioactive filter-binding assay measuring transfer of [gamma-32P] phosphate to a Poly(Glu:Tyr) substrate [1].

EGFR Kinase Inhibition Structure-Activity Relationship

Kinase Selectivity Profile of 1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Non-Receptor Tyrosine Kinases

The target compound exhibits pronounced selectivity for EGFR over the non-receptor tyrosine kinases v-Abl and c-Src. Biochemical IC50 values against v-Abl and c-Src were >10,000 nM each, compared to 7 nM for EGFR, yielding a selectivity index exceeding 1,400-fold [1]. In the same assay panel, the close analog compound 21 (meta-methoxy) showed a divergent selectivity fingerprint with a CDK1/Cyclin B IC50 of 3,100 nM, an off-target activity not reported for compound 22 under comparable conditions [2].

Kinase Selectivity Off-Target Profiling Chemical Biology

Cellular Target Engagement: Inhibition of EGF-Stimulated Tyrosine Phosphorylation by 1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound 22 demonstrated functional cellular target engagement by inhibiting EGF-stimulated cellular tyrosine phosphorylation with an IC50 below 50 nM [1]. Importantly, the same compound did not affect PDGF-induced tyrosine phosphorylation at concentrations up to 10 µM, confirming pathway selectivity for the EGF receptor signal transduction cascade [1]. The unsubstituted parent scaffold PP 3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits an EGFR biochemical IC50 of 2,700 nM and does not demonstrate comparable sub-50 nM cellular activity, highlighting the critical contribution of the 3-chlorophenyl and 4-methoxybenzyl substituents to target engagement [2].

Cellular Pharmacology Target Engagement EGF Signaling

Structural Determinant of Potency: The Para-Methoxybenzyl Substituent vs. Unsubstituted 3-Amino Analogs

Within the Traxler pharmacophore series, introduction of the 4-methoxybenzyl group at the 3-amino position is a critical potency determinant. The simplest 3-amino substituted analog bearing a 3-hydroxyphenyl group at this position (compound 14, BDBM3014) shows an EGFR IC50 of 220 nM [1][2]. The target compound's 4-methoxybenzyl substitution improves biochemical EGFR inhibition by 31-fold (7 nM vs. 220 nM), demonstrating that the para-methoxybenzyl group critically optimizes interactions within the ATP-binding pocket.

Structure-Activity Relationship Medicinal Chemistry Drug Design

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Optimal Research Application Scenarios Based on Differentiated Evidence


EGFR-Dependent Signaling Studies Requiring Clean Chemical Probe with Minimal Abl/Src Off-Target Activity

For researchers interrogating EGFR-driven phosphorylation cascades using chemical inhibition, compound 22 provides a selectivity window exceeding 1,400-fold over v-Abl and c-Src (EGFR IC50 = 7 nM; Abl/Src IC50 > 10,000 nM) [1]. This profile substantially reduces the likelihood of confounding phenotypes arising from non-receptor tyrosine kinase inhibition compared to the meta-methoxy analog compound 21, which exhibits only ~437-fold selectivity against Abl and measurable CDK1 activity (IC50 = 3,100 nM) [2]. The compound is therefore recommended as a preferred EGFR-selective control in phosphoproteomics and pathway reconstitution experiments where Src-family or CDK1 inhibition would confound data interpretation.

EGF vs. PDGF Pathway Selectivity Validation in Intact Cell Systems

Compound 22 inhibits EGF-stimulated tyrosine phosphorylation with an IC50 below 50 nM while sparing PDGF-driven phosphorylation at concentrations up to 10 µM (>200-fold selectivity window) [1]. This pathway selectivity makes it an ideal tool for dissecting crosstalk between EGFR and PDGFR signaling in fibroblasts, vascular smooth muscle cells, and glioblastoma models—applications where dual-pathway inhibitors like the unsubstituted PP 3 scaffold (EGFR IC50 = 2,700 nM, poorly selective) are unsuitable [3].

Structure-Activity Relationship Benchmarking for 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine Lead Optimization Programs

Medicinal chemistry teams optimizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors can use compound 22 as a reference standard for the para-methoxybenzyl pharmacophore contribution. The 31-fold potency gain over the 3-hydroxyanilino analog (compound 14, IC50 = 220 nM) [4] and the refined selectivity relative to the meta-methoxy regioisomer (compound 21) [2] provide quantitative benchmarks for validating computational docking poses and for assessing newly synthesized derivatives against a well-characterized, commercially available control compound.

In Vitro Pharmacology Studies on EGF-Dependent Cancer Cell Lines (A431, MK)

Compound 22 is documented in the foundational Traxler series among the most potent derivatives that inhibit EGF-stimulated cellular tyrosine phosphorylation below 50 nM [1]. Researchers studying EGF-dependent proliferation in model cell lines such as A431 (EGFR-overexpressing epidermoid carcinoma) or the EGF-dependent MK line can deploy compound 22 as a control inhibitor alongside clinically relevant comparator compounds, enabling benchmark calibration of antiproliferative IC50 values in their specific cellular context.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.